molecular formula C5H4Cl2N2 B106839 3,6-Dichloro-4-methylpyridazine CAS No. 19064-64-3

3,6-Dichloro-4-methylpyridazine

Cat. No.: B106839
CAS No.: 19064-64-3
M. Wt: 163 g/mol
InChI Key: ROYHWGZNGMXQEU-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a methyl group at position 4 on the pyridazine ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 3,6-Dichloro-4-methylpyridazine is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to changes in cellular function or structure.

Mode of Action

It is known to act as a vibrational and intramolecular hydrogen bond inhibitor . This suggests that it may interfere with the normal function of certain proteins or enzymes, potentially disrupting their ability to form hydrogen bonds and thus altering their activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in methanol suggests that it may be well-absorbed in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Additionally, its efficacy and action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Preparation Methods

3,6-Dichloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxy-4-methylpyridazine with phosphorus oxychloride in a suitable solvent such as chloroform. The reaction is typically carried out at temperatures ranging from 0 to 80 degrees Celsius, followed by purification to obtain the pure product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Dichloro-4-methylpyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrates, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,6-Dichloro-4-methylpyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,6-Dichloro-4-methylpyridazine can be compared with other similar compounds, such as:

  • 3,6-Dichloro-5-methylpyridazine
  • 4,6-Dichloro-2-methylpyrimidine
  • 3-Chloro-6-methylpyridazine

These compounds share structural similarities but differ in the position of substituents on the pyridazine or pyrimidine ring. The unique arrangement of chlorine and methyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

3,6-dichloro-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYHWGZNGMXQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172560
Record name 3,6-Dichloro-4-methylpyridazine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-64-3
Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-dichloro-4-methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,6-Dichloro-4-methylpyridazine synthesized?

A: this compound can be synthesized through a multi-step process starting with citraconic anhydride and hydrazine hydrate. [] First, these reactants form 3,6-Dihydroxy-4-methylpyridazine in ethanol solution at 85°C. This intermediate is then reacted with phosphorus oxychloride at 80°C to produce this compound. []

Q2: Has this compound demonstrated any biological activity?

A: While not extensively studied, this compound has been investigated for potential antifertility effects. Research on Aedes aegypti mosquitoes indicated that it exhibited some sterilizing activity at a dose of 10 ppm, although it was less effective compared to other tested compounds. []

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